2-Methylisonicotinic acid hydrazide 2-Methylisonicotinic acid hydrazide
Brand Name: Vulcanchem
CAS No.: 3758-59-6
VCID: VC3821010
InChI: InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
SMILES: CC1=NC=CC(=C1)C(=O)NN
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

2-Methylisonicotinic acid hydrazide

CAS No.: 3758-59-6

Cat. No.: VC3821010

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methylisonicotinic acid hydrazide - 3758-59-6

Specification

CAS No. 3758-59-6
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name 2-methylpyridine-4-carbohydrazide
Standard InChI InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Standard InChI Key XHPATTUCUMRIEX-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(=O)NN
Canonical SMILES CC1=NC=CC(=C1)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

2-Methylisonicotinic acid hydrazide features a pyridine ring substituted with a methyl group at the 2-position and a hydrazide (-CONHNH₂) moiety at the 4-position (Figure 1). This configuration is critical for its biological activity, as modifications to the hydrazide group or pyridine ring often result in diminished potency .

Spectroscopic Characterization

Key spectroscopic data from nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) confirm its structure:

  • ¹H NMR (CDCl₃): δ 8.60 (dd, J = 5.4, 2.5 Hz, 1H), 7.82–7.79 (m, 1H), 7.48 (s, 1H), 7.36 (d, J = 5.1 Hz, 1H), 2.61 (s, 3H) .

  • ¹³C NMR (CDCl₃): δ 167.0 (C=O), 159.8 (C-N), 150.0 (aromatic), 140.2 (aromatic), 120.5 (aromatic), 117.7 (aromatic), 24.4 (CH₃) .

  • IR (cm⁻¹): 1536 (C=N), 1610 (C=O), 1654 (N-H), 2859–3274 (aliphatic and aromatic C-H) .

  • HRMS: m/z 151.0738 (calculated for C₇H₉N₃O: 151.0740) .

The compound crystallizes as a white solid with a melting point of 109°C and an Rₕ value of 0.42 in 95:5 CH₂Cl₂–MeOH .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The primary synthesis route involves condensing 2-methylisonicotinic acid with hydrazine hydrate in dimethylformamide (DMF), yielding 96% pure product :

2-Methylisonicotinic acid+Hydrazine hydrateDMF, reflux2-Methylisonicotinic acid hydrazide+H2O\text{2-Methylisonicotinic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{DMF, reflux}} \text{2-Methylisonicotinic acid hydrazide} + \text{H}_2\text{O}

This method is favored for its simplicity and high yield, though it requires careful control of reaction conditions to avoid byproducts.

Patent-Derived Industrial Methods

A patented approach utilizes 2-picoline as the starting material, employing trichloroisocyanurate (TCCA) as a chlorinating agent and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst for oxidation (Figure 2) :

  • Chlorination:

    2-Picoline+TCCACH2Cl2,Benzamide2-Chloromethylpyridine\text{2-Picoline} + \text{TCCA} \xrightarrow{\text{CH}_2\text{Cl}_2, \text{Benzamide}} \text{2-Chloromethylpyridine}

    Yield: 90–95% .

  • Hydrolysis:

    2-ChloromethylpyridineNaOH, H2O2-Pyridinemethanol\text{2-Chloromethylpyridine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-Pyridinemethanol}

    Yield: 84–87% .

  • Oxidation:

    2-PyridinemethanolTEMPO, NaOCl2-Pyridinecarbaldehyde\text{2-Pyridinemethanol} \xrightarrow{\text{TEMPO, NaOCl}} \text{2-Pyridinecarbaldehyde}

    This method emphasizes scalability, with dichloromethane and sodium hypochlorite enabling cost-effective production .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory Method Industrial Method
Starting Material2-Methylisonicotinic acid2-Picoline
CatalystNoneTEMPO
Yield96%90–95%
ScaleGram-scaleKilogram-scale
CostModerateLow

Biological Activity and Mechanism of Action

Antimycobacterial Activity

2-Methylisonicotinic acid hydrazide exhibits potent activity against M. tuberculosis strains, with minimum inhibitory concentrations (MICs) of 0.03–0.1 μg/mL, comparable to INH . Notably, it remains inactive against gram-positive, gram-negative, and non-tuberculous mycobacteria (MICs >64 μg/mL), highlighting its selective targeting of the M. tuberculosis complex .

Structure-Activity Relationships (SAR)

  • Hydrazide Moiety: Removal or modification (e.g., conversion to hydrazones) abolishes activity, underscoring its indispensability .

  • Pyridine Substitution:

    • 2-Methyl: Tolerated, with retained activity .

    • 3-Methyl: Reduces activity by >100-fold (MIC >64 μg/mL) .

    • Fluorine at 2-Position: Moderately active (MIC = 1.5 μg/mL) .

Table 2: SAR of Pyridine Substitutions

CompoundSubstitutionMIC (μg/mL)Activity Relative to INH
INHNone0.03–0.11.0
2-Methyl-INH (9)2-CH₃0.03–0.11.0
3-Methyl-INH (8)3-CH₃>64<0.01
2-Fluoro-INH (11)2-F1.50.02

Pharmacological Applications

Antitubercular Therapy

The compound’s narrow spectrum and low MIC values make it a candidate for combination regimens against drug-resistant tuberculosis. Its mechanism likely involves inhibition of mycolic acid biosynthesis, similar to INH, though this requires validation .

Antioxidant and Anticholinesterase Activity

Preliminary studies suggest derivatives exhibit moderate antioxidant (IC₅₀ = 12–18 μM in DPPH assays) and anticholinesterase activity (IC₅₀ = 8–14 μM), hinting at potential applications in neurodegenerative diseases.

Recent Advances and Future Directions

Recent patents highlight innovations in scalable synthesis, such as using 1,2-dichloroethane as a solvent and TEMPO-mediated oxidations . Future research should explore:

  • Derivatization: Introducing electron-withdrawing groups to enhance bioavailability.

  • Combination Therapies: Synergy with rifampicin or bedaquiline.

  • Target Identification: Elucidating molecular targets beyond mycolic acid pathways.

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